molecular formula C13H21N5 B11749296 [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11749296
M. Wt: 247.34 g/mol
InChI Key: ZBNFXWXFKWBVPA-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 1-propyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine source. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include pyrazole N-oxides, amine derivatives, and various substituted pyrazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-5-methyl-1H-pyrazol-3-amine
  • 1-Ethyl-4-methyl-1H-pyrazol-5-amine
  • 3-Methyl-1H-pyrazol-5-amine
  • 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride

Uniqueness

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole ring structure with ethyl and propyl substitutions. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H21N5/c1-3-7-17-11-12(9-16-17)8-14-10-13-5-6-15-18(13)4-2/h5-6,9,11,14H,3-4,7-8,10H2,1-2H3

InChI Key

ZBNFXWXFKWBVPA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC=NN2CC

Origin of Product

United States

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